N-cyclopropyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide
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Overview
Description
N-cyclopropyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a cyclopropyl group attached to a benzamide core, with a phenylpiperazine moiety linked via a methyl bridge. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylhydrazine with ethylene glycol to form phenylpiperazine.
Attachment of the cyclopropyl group: The phenylpiperazine intermediate is then reacted with cyclopropylamine under appropriate conditions to introduce the cyclopropyl group.
Formation of the benzamide core: The final step involves the reaction of the cyclopropyl-phenylpiperazine intermediate with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
N-cyclopropyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
N-cyclopropyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-cyclopropyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c25-21(22-19-10-11-19)18-8-6-17(7-9-18)16-23-12-14-24(15-13-23)20-4-2-1-3-5-20/h1-9,19H,10-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRBDEYOXGUCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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